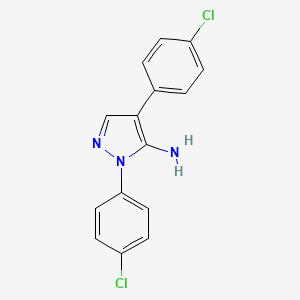

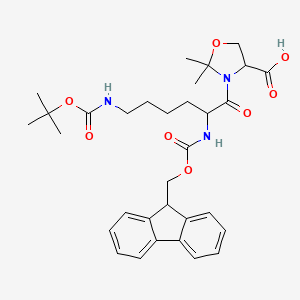

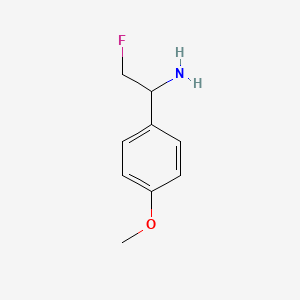

![molecular formula C25H21NO6 B12050115 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-(ベンゾ[d][1,3]ジオキソール-5-イル)プロパン酸は、そのユニークな構造特性で知られる複雑な有機化合物です。ペプチド合成やアミノ酸の保護基など、有機化学や生化学の分野でさまざまな用途に使用されています。

準備方法

合成経路と反応条件

(S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-(ベンゾ[d][1,3]ジオキソール-5-イル)プロパン酸の合成は、通常、フルオレニルメトキシカルボニル(Fmoc)基を用いたアミノ酸の保護を含みます。このプロセスは一般的に以下の手順を含みます。

Fmoc保護: アミノ酸は、炭酸ナトリウムなどの塩基の存在下で、フルオレニルメトキシカルボニルクロリド(Fmoc-Cl)と反応させて、Fmoc保護アミノ酸を形成します。

カップリング反応: Fmoc保護アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはN,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬を用いて、所望のベンゾ[d][1,3]ジオキソール-5-イル化合物とカップリングされます。

脱保護: Fmoc基は、ピペリジンなどの塩基を用いて除去することができ、最終生成物が得られます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、高収率と高純度を確保するために反応条件の最適化を含みます。自動ペプチド合成機は、多くの場合、生産プロセスを合理化するために使用されます。

化学反応の分析

反応の種類

(S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-(ベンゾ[d][1,3]ジオキソール-5-イル)プロパン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて行うことができます。

置換: 求核置換反応は、カルボニル炭素で起こることがあり、多くの場合、アミンやアルコールなどの求核試薬を使用します。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 無水エーテル中での水素化リチウムアルミニウム。

置換: トリエチルアミンなどの塩基の存在下でのアミンなどの求核試薬。

主要な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 置換アミドまたはエステルの生成。

科学的研究の応用

(S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-(ベンゾ[d][1,3]ジオキソール-5-イル)プロパン酸は、いくつかの科学研究の応用を持っています。

化学: ペプチド合成における保護基として使用され、アミノ基での望ましくない反応を防ぎます。

生物学: タンパク質-タンパク質相互作用や酵素機構の研究に使用されます。

医学: 薬物送達システムにおける潜在的な用途や、医薬品化合物のビルディングブロックとして調査されています。

産業: 複雑な有機分子の合成や材料科学で使用されています。

作用機序

(S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-(ベンゾ[d][1,3]ジオキソール-5-イル)プロパン酸の作用機序は、保護基としての役割を含みます。Fmoc基は、ペプチド合成中にアミノ酸のアミノ基を保護し、望ましくない副反応を防ぎます。Fmoc基は、塩基性条件下で選択的に除去することができ、ペプチドを形成するためにアミノ酸を順次付加することができます。

類似化合物の比較

類似化合物

- (9H-フルオレン-9-イル)メトキシカルボニル-L-アラニン (Fmoc-Ala-OH)

- (9H-フルオレン-9-イル)メトキシカルボニル-L-ロイシン (Fmoc-Leu-OH)

- (9H-フルオレン-9-イル)メトキシカルボニル-L-イソロイシン (Fmoc-Ile-OH)

- (9H-フルオレン-9-イル)メトキシカルボニル-L-バリン (Fmoc-Val-OH)

独自性

(S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-(ベンゾ[d][1,3]ジオキソール-5-イル)プロパン酸は、ベンゾ[d][1,3]ジオキソール-5-イル基の存在によりユニークです。この基は、特定の化学的性質と反応性を付与します。これにより、複雑なペプチドやタンパク質の合成に特に有用になります。

類似化合物との比較

Similar Compounds

- (9H-Fluoren-9-yl)methoxycarbonyl-L-alanine (Fmoc-Ala-OH)

- (9H-Fluoren-9-yl)methoxycarbonyl-L-leucine (Fmoc-Leu-OH)

- (9H-Fluoren-9-yl)methoxycarbonyl-L-isoleucine (Fmoc-Ile-OH)

- (9H-Fluoren-9-yl)methoxycarbonyl-L-valine (Fmoc-Val-OH)

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is unique due to the presence of the benzo[d][1,3]dioxol-5-yl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins.

特性

分子式 |

C25H21NO6 |

|---|---|

分子量 |

431.4 g/mol |

IUPAC名 |

(2S)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 |

InChIキー |

DBRIPJFWEWCYMW-NRFANRHFSA-N |

異性体SMILES |

C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

正規SMILES |

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

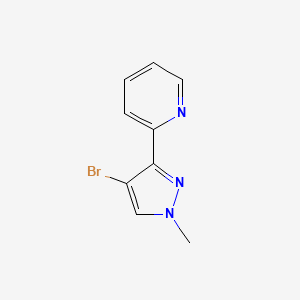

![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)

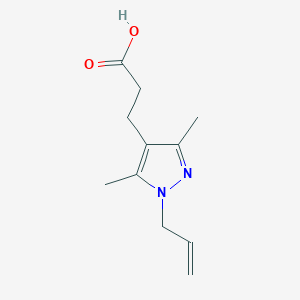

![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)

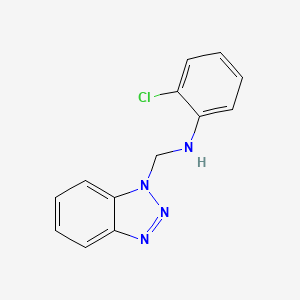

![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)